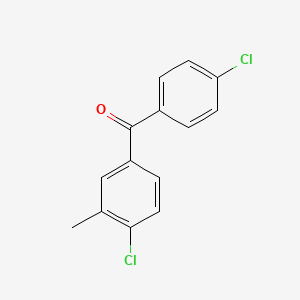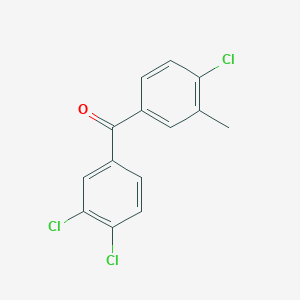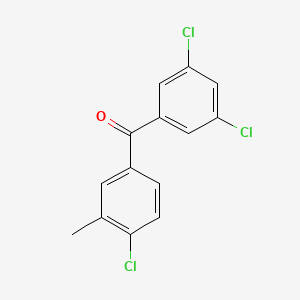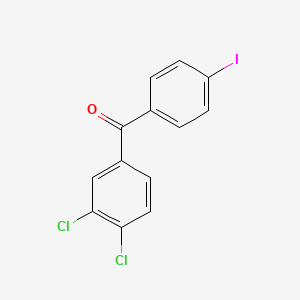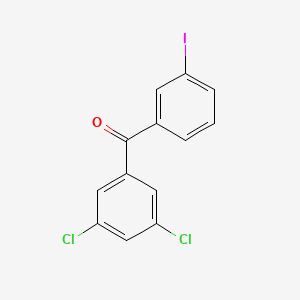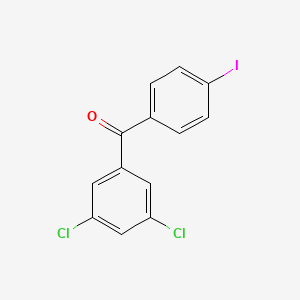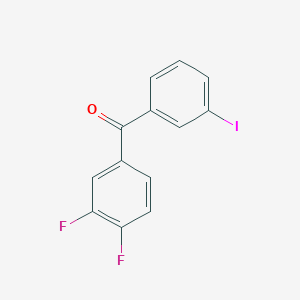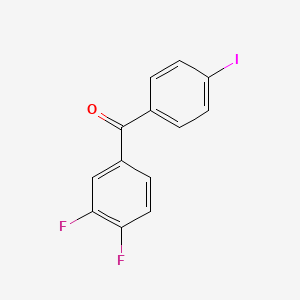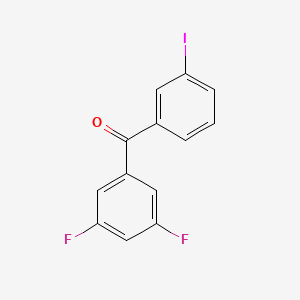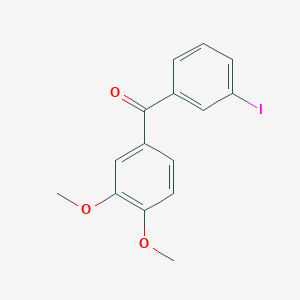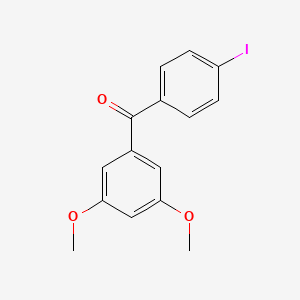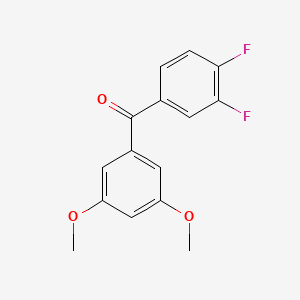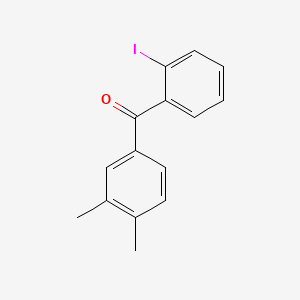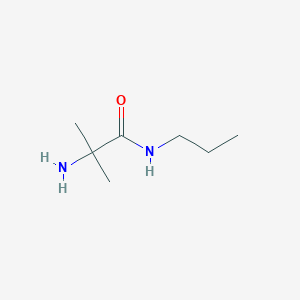
2-methyl-N-propylalaninamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence in Protein Studies
2-methyl-N-propylalaninamide, due to its structural similarity to fluorescent amino acids like dansylalanine, may be utilized in protein studies. Dansylalanine has been genetically encoded in yeast to study protein structure, dynamics, and interactions. This approach involves selective incorporation of fluorophores into proteins at defined sites, providing insights into protein folding and function under various conditions (Summerer et al., 2006).
Chemical Synthesis
The compound's potential for modification makes it a candidate for chemical synthesis research, particularly in the development of novel methylation methods. For instance, direct N-monomethylation of aromatic primary amines using methanol has been achieved with significant efficiency and selectivity, highlighting the versatility of such compounds in synthetic chemistry (Feng Li et al., 2012).
RNA Structure Analysis
Compounds structurally related to 2-methyl-N-propylalaninamide might be useful in RNA structure analysis techniques like SHAPE (Selective 2′-hydroxyl acylation analyzed by primer extension), which assesses RNA flexibility and structure at a single-nucleotide resolution. This method relies on the reactivity of specific chemical groups towards RNA, providing valuable information about RNA conformation and its role in biological processes (Wilkinson et al., 2006).
Epigenetic Research
In epigenetics, understanding the role of DNA methylation in cancer has been crucial. Compounds like 2-methyl-N-propylalaninamide could serve as analogs or inhibitors in studying the mechanisms of DNA methylation and demethylation, providing insights into gene regulation, cancer progression, and potential therapeutic targets (J. Kaiser, 2010).
Propriétés
IUPAC Name |
2-amino-2-methyl-N-propylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYLXSNQBWYMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-propylalaninamide | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

